N-(3-Nitrophenyl)-L-leucinamide

Description

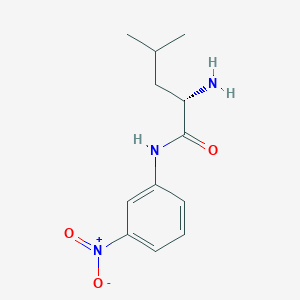

N-(3-Nitrophenyl)-L-leucinamide is a synthetic leucinamide derivative characterized by a 3-nitrophenyl group attached to the nitrogen atom of L-leucine amide. Its structure combines the hydrophobic branched-chain aliphatic side chain of leucine with the electron-withdrawing nitro group on the phenyl ring, which may influence its physicochemical properties and biological interactions. The nitro group may enhance binding affinity to enzyme active sites through polar interactions or steric effects, as observed in related compounds .

Properties

CAS No. |

63277-11-2 |

|---|---|

Molecular Formula |

C12H17N3O3 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-(3-nitrophenyl)pentanamide |

InChI |

InChI=1S/C12H17N3O3/c1-8(2)6-11(13)12(16)14-9-4-3-5-10(7-9)15(17)18/h3-5,7-8,11H,6,13H2,1-2H3,(H,14,16)/t11-/m0/s1 |

InChI Key |

SOTUAAYDAUWHSE-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling Methodology

The most direct approach involves conventional coupling of a protected L-leucine derivative with 3-nitroaniline. This reaction generally follows the pattern shown in reaction (1) as described in patent literature:

Protected L-Leucine + 3-nitroaniline → this compound

This coupling reaction is typically conducted using established peptide synthesis methodology where the carboxylic acid functionality of L-leucine is activated, followed by nucleophilic attack by the amine group of 3-nitroaniline. The activation step is crucial and employs various coupling reagents.

Coupling Reagents and Conditions

Table 1: Common Coupling Reagents for this compound Synthesis

| Coupling Reagent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimides (DCC, EDC) | 0-25°C, 1-24h, DCM/DMF | Widely available, cost-effective | Potential racemization, urea byproducts |

| HBTU/HATU | RT, 2-8h, DMF, DIPEA | Faster reactions, fewer side reactions | Higher cost, requires dry conditions |

| PyBOP | RT, 2-12h, DMF, DIPEA | Less racemization, applicable to sterically hindered substrates | Expensive, generates tripyrrolidinophosphine oxide |

| Mixed anhydrides | -15 to 0°C, 1-3h, THF | Simple procedure, inexpensive reagents | Temperature sensitivity, side reactions |

The selection of an appropriate coupling reagent significantly influences reaction yield and product purity. Contemporary protocols typically utilize carbodiimides with additives such as N-hydroxysuccinimide or 1-hydroxybenzotriazole to enhance coupling efficiency and reduce racemization.

Direct Synthesis from L-Leucine Derivatives

Protected Amino Acid Approach

The most common preparation method involves coupling protected L-leucine with 3-nitroaniline. The general procedure follows:

- Protection of the amino group of L-leucine (commonly using Boc, Cbz, or Fmoc)

- Activation of the carboxylic acid group

- Coupling with 3-nitroaniline

- Deprotection (if necessary)

Reaction scheme:

L-Leucine → Protected L-Leucine → Protected L-Leucine-activated ester → Protected this compound → this compound

The N-protected L-leucine is typically prepared by treating L-leucine with a protecting group reagent under basic conditions. Commonly, N-Cbz protection is achieved using benzyl chloroformate in basic aqueous solution, which yields N-Cbz-L-leucine (similar to preparation methods for related compounds like Z-N-Me-L-Leu-OH).

One-Pot Synthesis

A more efficient approach employs a one-pot methodology where the coupling is conducted without isolation of intermediates:

- L-Leucine is activated directly in the presence of coupling reagents

- 3-Nitroaniline is added to the reaction mixture

- The reaction proceeds at moderate temperatures (typically 0-60°C)

This method significantly reduces processing time and potentially increases overall yield by minimizing product loss during intermediate isolation steps.

Modified Synthetic Routes

Via Acid Chloride Intermediates

An alternative preparation method involves the formation of leucine acid chloride followed by reaction with 3-nitroaniline:

- Conversion of protected L-leucine to acid chloride using thionyl chloride or oxalyl chloride

- Reaction with 3-nitroaniline in the presence of a base (triethylamine or N-methylmorpholine)

- Deprotection of the amino group if necessary

This method typically proceeds rapidly (1-3 hours) at lower temperatures (0-25°C) and can provide higher yields compared to direct coupling methods in certain cases. The acid chloride approach requires anhydrous conditions to prevent hydrolysis of the reactive intermediate.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodology include microwave-assisted protocols that significantly reduce reaction times:

- A mixture of protected L-leucine, coupling reagent, and 3-nitroaniline in an appropriate solvent

- Exposure to microwave irradiation (typically 50-100 W)

- Brief reaction times (5-30 minutes)

- Conventional workup and purification

Microwave-assisted coupling has been demonstrated to provide comparable or superior yields while drastically reducing reaction times compared to conventional heating methods.

Synthetic Route Starting from 3-Nitrophenyl Precursors

From 3-Nitrophenyl Azide

One innovative approach involves the use of 3-nitrophenyl azide as a precursor:

- Preparation of 3-nitrophenyl azide from 3-nitroaniline via diazotization

- Conversion to 3-nitrophenyl amine derivative

- Coupling with protected L-leucine

- Deprotection if necessary

The preparation of 3-nitrophenyl azide is well-documented in the literature. The general procedure involves treating 3-nitroaniline with hydrochloric acid and sodium nitrite at 0-5°C, followed by addition of sodium azide:

3-nitro-aniline + HCl + NaNO2 → diazonium salt

diazonium salt + NaN3 → 3-nitrophenyl azide

This approach allows for diversification at later stages and can be advantageous when starting with readily available 3-nitroaniline.

Via 3-Nitrophenyl Alkyne Derivatives

Recent literature describes the preparation of 3-nitrophenyl alkyne derivatives which could potentially serve as precursors for our target compound:

- Oxidation reaction of 2-amino-6-nitrobenzoic acid with an oxidant in the presence of a complexing agent

- Formation of 3-nitrophenyl alkyne

- Subsequent transformations to introduce the L-leucine moiety

The specific conditions involve:

- Temperature: 40-60°C (preferably 55-60°C)

- Reaction time: 1-4 hours

- Solvent systems: acetone, absolute ethanol, N,N-dimethylformamide, or N,N-dimethylacetamide

- Oxidants: hydrogen peroxide, nitrous acid, isoamyl nitrite, potassium permanganate, or potassium perchlorate

- Complexing agents: ruthenium trichloride, copper chloride, ferric chloride, or zinc chloride

The resulting 3-nitrophenyl alkyne can undergo further transformations to introduce the L-leucine moiety through appropriate coupling chemistry.

Purification and Characterization Methods

Purification Techniques

The purification of this compound typically involves a combination of approaches:

Table 2: Purification Methods for this compound

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Isopropyl ether, ethanol/water | Simple, scalable, high purity | Yield loss, solvent selection critical |

| Column Chromatography | Silica gel, DCM/MeOH gradients | High resolution, adaptable | Time-consuming, dilution of product |

| Preparative HPLC | C18 columns, water/acetonitrile | Highest purity, reproducible | Equipment cost, limited scale |

| Extraction | Acid/base workup | Simple, inexpensive | Limited purification, multiple steps |

Recrystallization from isopropyl ether has been documented as an effective purification method for related nitrophenyl compounds, providing good purity with acceptable yields.

Characterization and Analysis

Comprehensive characterization of this compound typically employs multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR provide structural confirmation

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern

- Infrared Spectroscopy: Identifies functional groups (NH, C=O, NO₂)

- Elemental Analysis: Verifies elemental composition

- Optical Rotation: Confirms stereochemical integrity

- High-Performance Liquid Chromatography: Assesses purity

For related compounds, characteristic spectral data includes NH stretching (3300-3400 cm⁻¹), carbonyl stretching (1650-1700 cm⁻¹), and NO₂ stretching (1520-1550 and 1340-1380 cm⁻¹) in IR spectra.

Comparison of Synthetic Methodologies

Various synthetic approaches for this compound exhibit distinct advantages and limitations. The following table provides a comparative assessment:

Table 3: Comparison of Key Synthetic Methods for this compound

| Synthetic Method | Typical Yield (%) | Reaction Time | Complexity | Scalability | Stereochemical Integrity |

|---|---|---|---|---|---|

| Direct Coupling with Carbodiimides | 65-80 | 6-24h | Moderate | Good | Variable (may require additives) |

| Acid Chloride Route | 70-85 | 2-4h | Moderate | Moderate | Good |

| Mixed Anhydride Method | 60-75 | 2-5h | Low | Excellent | Good |

| Microwave-Assisted Coupling | 75-90 | 10-30min | Low | Limited | Good |

| Via 3-Nitrophenyl Azide | 50-70 | Multi-step | High | Limited | Excellent |

| One-Pot Procedure | 65-75 | 4-8h | Low | Good | Good |

The selection of an appropriate method depends on specific requirements including scale, available equipment, desired purity, and time constraints. For laboratory-scale preparation, carbodiimide coupling with appropriate additives remains the most versatile approach, while industrial applications may favor mixed anhydride or one-pot procedures for their scalability and cost-effectiveness.

Optimized Laboratory Protocol

Based on the comprehensive analysis of literature data, an optimized protocol for the laboratory preparation of this compound is proposed:

Reagents :

- N-Cbz-L-leucine (1.0 eq)

- 3-Nitroaniline (1.2 eq)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.3 eq)

- 1-Hydroxybenzotriazole (HOBt) (1.3 eq)

- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

- Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

Procedure :

- Dissolve N-Cbz-L-leucine in a 1:1 mixture of DCM:DMF

- Add EDC·HCl and HOBt, stir for 15 minutes at 0°C

- Add DIPEA followed by 3-nitroaniline

- Allow the reaction to warm to room temperature and stir for 12 hours

- Dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine

- Dry over Na₂SO₄, filter, and concentrate

- Purify by column chromatography or recrystallization from isopropyl ether

- Deprotect using standard conditions if the free amine is required

Expected Results :

- Yield: 70-85%

- Appearance: Light yellow to tan solid

- Purity: >95% (by HPLC)

This protocol balances efficiency, ease of implementation, and product quality, making it suitable for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Nitrophenyl)-L-leucinamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: N-(3-Aminophenyl)-L-leucinamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-nitroaniline and L-leucine.

Scientific Research Applications

N-(3-Nitrophenyl)-L-leucinamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-L-leucinamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the leucinamide moiety can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-Nitrophenyl)-L-leucinamide and related compounds:

Drug-Likeness and Toxicity Predictions

- PRD_002214 : High molecular weight (700.76 g/mol) and peptidic nature reduce oral bioavailability, though in silico studies suggest acceptable toxicity profiles .

- This compound : Predicted PSA (196.84 Ų) and logP (~2.1) align with Lipinski’s rules, suggesting favorable absorption. However, the nitro group may pose mutagenic risks .

Research Findings and Key Comparisons

- Binding Modes : PRD_002214 forms four hydrogen bonds with SARS-CoV-2 Mpro, while N-(3-nitrophenyl) derivatives may rely on nitro-group interactions with catalytic dyad residues (e.g., π-stacking with His41) .

- Enzyme Specificity: Substrate specificity of aminopeptidases toward leucinamide derivatives varies with substituents; nitro groups may reduce hydrolysis rates compared to alkylated analogs .

- Synthetic Utility: 3-nitrophenyl groups are frequently used in electrophilic warheads for covalent inhibitors, contrasting with PRD_002214’s non-covalent binding .

Q & A

Q. What synthetic routes are reported for N-(3-Nitrophenyl)-L-leucinamide, and how can purity be optimized?

Synthesis typically involves coupling L-leucinamide with 3-nitroaniline derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Evidence from analogous compounds like N-(3-nitrophenyl)cinnamamide (Scheme 1 in ) suggests nitro group stability during reaction conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) is critical to remove unreacted nitroaniline. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .

Q. What spectroscopic methods are suitable for characterizing this compound?

- NMR : H/C NMR confirms amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).

- FTIR : Peaks at ~3300 cm (N-H stretch), ~1650 cm (amide I), and ~1520 cm (nitro group) validate functional groups.

- X-ray crystallography : For definitive structural analysis, single crystals grown via slow evaporation (e.g., DCM/hexane) can be refined using SHELXL .

Q. How can researchers assess the stability of this compound under physiological conditions?

Conduct stability studies in buffered solutions (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and LC-MS. Nitro groups may undergo reduction under reductive environments (e.g., in liver microsomes), requiring tandem mass spectrometry to identify metabolites .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to protease targets?

Molecular docking (AutoDock Vina, GOLD) against SARS-CoV-2 main protease (PDB: 6LU7) or similar enzymes can model interactions. Use AMBER or CHARMM for MD simulations to assess binding stability. Compare with known inhibitors like PRD_002214 (N3 inhibitor) . Free energy perturbation (FEP) calculations quantify binding energy contributions of the nitro group .

Q. How does the nitro group influence enzyme inhibition kinetics?

Perform in vitro enzyme assays (e.g., fluorescence-based protease activity) with varying inhibitor concentrations. Nitro groups may enhance π-stacking with aromatic residues (e.g., His41 in SARS-CoV-2 M) but reduce solubility. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and values .

Q. What crystallographic challenges arise in resolving this compound-protein complexes?

The nitro group’s electron density may cause disorder; high-resolution data (<1.8 Å) and iterative refinement in SHELXL are essential. Anisotropic refinement and TWIN commands address potential twinning. Compare with structures like GC376 (PDB: 6WTT) to validate ligand placement .

Q. How can contradictory data on inhibitory potency be resolved?

Contradictions may arise from assay conditions (e.g., reducing agents affecting nitro groups) or protein isoforms. Validate findings using orthogonal methods:

- Surface plasmon resonance (SPR) for binding kinetics.

- Cellular assays (e.g., antiviral activity in Vero E6 cells). Cross-reference with proteasome inhibition studies (e.g., ALLN in ) to rule off-target effects.

Methodological Considerations

Q. What strategies improve the solubility of this compound in aqueous buffers?

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol) or derivatization with Marfey’s reagent (FDAA) followed by LC-MS/MS. Compare retention times with D-enantiomer standards .

Q. What proteomics approaches identify off-target interactions?

- Chemical proteomics : Use biotinylated analogs for pull-down assays + LC-MS/MS.

- Thermal shift assay (TSA) : Monitor protein thermal stability shifts in cell lysates.

Cross-validate with CRISPR-Cas9 knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.